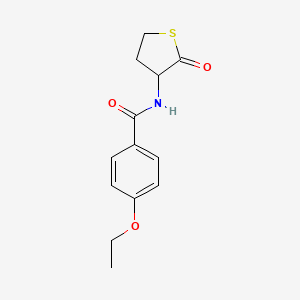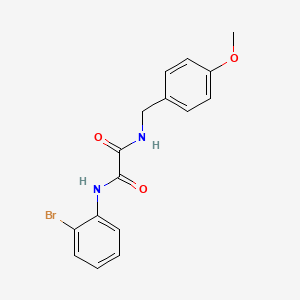
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propionamide moiety containing an isoindole structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-dimethylaminobenzaldehyde, which is then subjected to a condensation reaction with phthalic anhydride to form the isoindole structure. The final step involves the addition of a propionamide group through an amide bond formation reaction, often using reagents such as carbodiimides or acyl chlorides under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nitric acid, halogens, acidic catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Aplicaciones Científicas De Investigación
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isoindole structure may facilitate binding to enzyme active sites or receptor proteins. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can be compared with similar compounds such as:
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butanamide: Similar structure with a butanamide group instead of propionamide, leading to different chemical and biological properties.
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Contains an acetamide group, which may result in variations in reactivity and application.
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanamide: Features a pentanamide group, potentially altering its physical and chemical characteristics.
Propiedades
Fórmula molecular |
C19H19N3O3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-21(2)14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10H,11-12H2,1-2H3,(H,20,23) |
Clave InChI |
MWKIGQMBINVGTO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11636764.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)

![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)

![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)


